BRD9757

描述

作用机制

BRD 9757 通过选择性抑制组蛋白脱乙酰酶 6 来发挥作用。 组蛋白脱乙酰酶 6 的抑制导致乙酰化微管蛋白水平升高,这会影响微管动力学和细胞过程,如细胞运动和细胞内运输 . 该化合物不会显着影响组蛋白蛋白的乙酰化,使其对组蛋白脱乙酰酶 6 具有高度选择性 .

生化分析

Biochemical Properties

BRD 9757 is a selective inhibitor of HDAC6 with an IC50 value of 30 nM . It displays remarkable selectivity for HDAC6 over other HDAC classes, with more than 20-fold selectivity over Class I HDACs and over 400-fold selectivity over Class II HDACs . The compound interacts with HDAC6 by binding to its active site, thereby inhibiting its deacetylase activity. This inhibition leads to an increase in acetylated tubulin levels without affecting histone acetylation . The specificity of BRD 9757 for HDAC6 makes it a valuable tool for studying the biological functions of this enzyme and its role in various cellular processes.

Cellular Effects

BRD 9757 exerts significant effects on cellular processes by inhibiting HDAC6 activity. The inhibition of HDAC6 by BRD 9757 leads to an accumulation of acetylated tubulin, which affects microtubule dynamics and cellular transport mechanisms . This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of tubulin can impact intracellular transport and signaling pathways that rely on microtubule dynamics . Additionally, BRD 9757 has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of BRD 9757 involves its selective binding to the active site of HDAC6, thereby inhibiting its deacetylase activity . This inhibition is achieved through the interaction of the hydroxamic acid moiety of BRD 9757 with the zinc ion present in the active site of HDAC6 . The binding of BRD 9757 to HDAC6 prevents the deacetylation of tubulin, leading to an accumulation of acetylated tubulin and subsequent alterations in microtubule dynamics . This mechanism of action underscores the specificity of BRD 9757 for HDAC6 and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BRD 9757 have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that the inhibition of HDAC6 by BRD 9757 leads to sustained increases in acetylated tubulin levels over time . Long-term exposure to BRD 9757 has been associated with changes in cellular function, including alterations in cell cycle progression and induction of apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of BRD 9757.

Dosage Effects in Animal Models

The effects of BRD 9757 vary with different dosages in animal models. Studies have shown that low doses of BRD 9757 can effectively inhibit HDAC6 activity and increase acetylated tubulin levels without causing significant toxicity . Higher doses of BRD 9757 have been associated with adverse effects, including toxicity and alterations in normal cellular functions . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

BRD 9757 is involved in metabolic pathways that regulate the acetylation status of tubulin . The compound interacts with HDAC6, an enzyme responsible for the deacetylation of tubulin, thereby influencing the acetylation levels of this protein . The inhibition of HDAC6 by BRD 9757 leads to an increase in acetylated tubulin levels, which can impact various cellular processes, including intracellular transport and signaling . The metabolic pathways involving BRD 9757 highlight its role in regulating the acetylation status of key cellular proteins.

Transport and Distribution

BRD 9757 is transported and distributed within cells and tissues through mechanisms that involve its interaction with HDAC6 . The compound’s selective inhibition of HDAC6 leads to its accumulation in cellular compartments where HDAC6 is active . This targeted distribution allows BRD 9757 to exert its effects specifically on HDAC6-regulated processes, such as microtubule dynamics and intracellular transport . The transport and distribution of BRD 9757 within cells are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of BRD 9757 is primarily determined by its interaction with HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates tubulin and other non-histone proteins . Consequently, BRD 9757 is also localized in the cytoplasm, where it inhibits HDAC6 activity and increases acetylated tubulin levels . This subcellular localization is essential for the compound’s ability to modulate microtubule dynamics and other HDAC6-regulated processes.

准备方法

合成路线和反应条件: BRD 9757 的合成涉及 N-羟基-1-环戊烯-1-甲酰胺的制备。详细的合成路线和反应条件在公共领域尚不可用。 众所周知,该化合物是通过一系列化学反应合成的,涉及环戊烯环的形成以及随后的羟基化和酰胺化 .

工业生产方法: BRD 9757 的工业生产方法没有明确记录。 通常,此类化合物是在专门的化学合成实验室中,在受控条件下生产,以确保高纯度和高产率 .

化学反应分析

反应类型: BRD 9757 主要与组蛋白脱乙酰酶 6 发生抑制反应。 它选择性地增加乙酰化微管蛋白的水平,而不影响组蛋白乙酰化 .

常用试剂和条件: 该化合物用于各种体外测定,以研究其对组蛋白脱乙酰酶 6 的抑制效果。 常用试剂包括 HeLa 细胞等细胞系,条件通常包括在特定浓度(例如,10 至 30 微摩尔)下孵育一段时间(例如,24 小时) .

主要形成的产物: BRD 9757 与组蛋白脱乙酰酶 6 反应形成的主要产物是乙酰化微管蛋白 .

科学研究应用

BRD 9757 具有多种科学研究应用,包括但不限于:

相似化合物的比较

与其他组蛋白脱乙酰酶相比,BRD 9757 对组蛋白脱乙酰酶 6 的高选择性是独一无二的。类似的化合物包括:

伏立诺他 (SAHA): 一种泛组蛋白脱乙酰酶抑制剂,对多种组蛋白脱乙酰酶具有抑制活性,包括组蛋白脱乙酰酶 1、2、3、6、7 和 11.

ACY-957: 一种口服活性且选择性抑制组蛋白脱乙酰酶 1 和 2 的抑制剂,对组蛋白脱乙酰酶 6 没有明显的抑制.

CRA-026440 盐酸盐: 一种广谱组蛋白脱乙酰酶抑制剂,对多种组蛋白脱乙酰酶具有活性,包括组蛋白脱乙酰酶 1、2、3、6、8 和 10.

属性

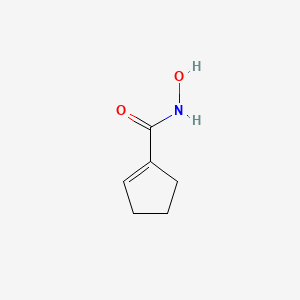

IUPAC Name |

N-hydroxycyclopentene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGSXXWQSXKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423058-85-8 | |

| Record name | 1423058-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

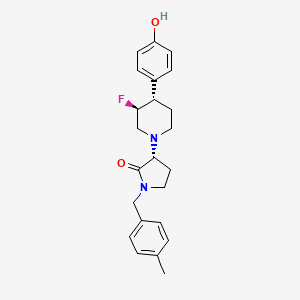

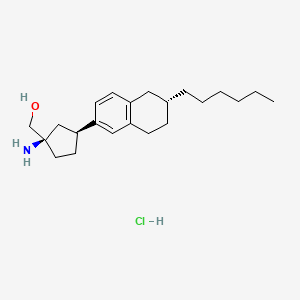

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)